molecular formula C16H17F3N4O B2688631 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2379972-15-1

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2688631
CAS No.: 2379972-15-1
M. Wt: 338.334
InChI Key: XPLSCFFPNSGNTR-UHFFFAOYSA-N
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Description

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a trifluoromethyl group and a piperidine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenated solvents, bases like K2CO3 or NaH, and catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-methylpyrimidine
  • 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-chloropyrimidine
  • 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-bromopyrimidine

Uniqueness

The presence of the trifluoromethyl group in 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine distinguishes it from similar compounds. This group significantly influences the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)14-8-15(22-11-21-14)23-7-1-2-12(9-23)10-24-13-3-5-20-6-4-13/h3-6,8,11-12H,1-2,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLSCFFPNSGNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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